molecular formula C7H13NO B13528554 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B13528554
M. Wt: 127.18 g/mol
InChI Key: LYZKKSGZDSJNRG-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is a bicyclic compound that features a unique structure, making it an interesting subject for chemical research. This compound is characterized by its azabicyclohexane core, which is a bicyclic structure containing a nitrogen atom. The methoxymethyl group attached to the nitrogen adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane typically involves a series of cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemical conditions . This method allows for the formation of the bicyclic core with high efficiency. The reaction conditions often require the use of a mercury lamp, which can be technically challenging but effective for small-scale synthesis .

Industrial Production Methods

Industrial production of this compound may involve scaling up the photochemical cycloaddition process. due to the technical challenges associated with photochemical reactions, alternative methods such as catalytic cycloadditions or other innovative synthetic routes may be explored to improve scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering receptor function. The methoxymethyl group may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane is unique due to its nitrogen-containing bicyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C7H13NO/c1-9-5-7-2-6(3-7)8-4-7/h6,8H,2-5H2,1H3

InChI Key

LYZKKSGZDSJNRG-UHFFFAOYSA-N

Canonical SMILES

COCC12CC(C1)NC2

Origin of Product

United States

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